![molecular formula C17H23N3O3S2 B10991318 Methyl 2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate](/img/structure/B10991318.png)
Methyl 2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate is a complex organic compound featuring a thiazole ring structure Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the isopropyl and methyl groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability, allowing for the production of significant quantities required for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiazolidines.
Scientific Research Applications
Structural Information
- Molecular Formula : C19H19N3O3S2
- Molecular Weight : 401.5 g/mol
- CAS Number : 1351682-11-5
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. Methyl 2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate has been investigated for its ability to inhibit cancer cell proliferation.
Case Study: Inhibition of Tumor Growth
In a study published in Molecules, compounds similar to this compound demonstrated potent activity against various cancer cell lines. The study highlighted the structural modifications that enhance anticancer efficacy .
Enzyme Inhibition
Thiazole compounds are known for their ability to act as enzyme inhibitors. This particular compound has shown promise in inhibiting certain enzymes involved in metabolic pathways.
Example: Enzymatic Activity Modulation
A recent investigation into thiazole derivatives revealed that this compound could effectively inhibit enzymes linked to inflammatory responses, suggesting its potential use in treating inflammatory diseases .
Pesticidal Properties
Thiazole derivatives have been explored for their pesticidal properties. The compound may possess characteristics that make it suitable for use as an agricultural pesticide.
Research Findings: Efficacy Against Pests
Studies have shown that compounds with thiazole rings can exhibit significant insecticidal activity. This compound is being evaluated for its effectiveness against common agricultural pests .
Herbicidal Activity
In addition to insecticidal properties, there is ongoing research into the herbicidal potential of this compound. Thiazole-based herbicides are known for their ability to inhibit plant growth by targeting specific biochemical pathways.
Case Study: Herbicide Efficacy Testing
Field trials have been conducted to assess the herbicidal efficacy of thiazole derivatives, including this compound. Results indicate promising activity against several weed species .
Mechanism of Action
The mechanism of action of Methyl 2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxylic acid
- 2-Methyl-5-(propan-2-yl)-1,3-thiazole-4-amine
- Methyl 2-(2-methyl-1,3-thiazol-4-yl)acetate
Uniqueness
Methyl 2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
Methyl 2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate (CAS Number: 1351682-11-5) is a synthetic compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications.
The compound is synthesized through multi-step organic reactions involving the formation of thiazole rings and the introduction of functional groups such as carbonyl and amino groups. The general synthetic route includes:
- Formation of the thiazole ring.
- Introduction of the methyl ester group.
- Coupling reactions to incorporate the amino group.
The molecular formula for this compound is C14H17N3O3S2 with a molecular weight of 339.4 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The thiazole structure facilitates binding to active sites, which can inhibit or modulate enzymatic activity. This interaction can influence various biochemical pathways, leading to therapeutic effects.
Key Mechanisms:
- Enzyme Inhibition: The compound has shown potential in inhibiting certain enzymes involved in metabolic pathways.
- Transporter Interaction: Research indicates that it may interact with P-glycoprotein (P-gp), a key player in drug transport across cell membranes .
Antimicrobial Effects
Recent studies have indicated that derivatives of thiazole compounds exhibit significant antimicrobial activity. This compound has been evaluated for its efficacy against various bacterial strains.
Anticancer Properties
In vitro studies have demonstrated that this compound can reduce tumor volume and weight in animal models without causing significant side effects. Its mechanism may involve the induction of apoptosis in cancer cells and modulation of cell cycle progression .
Case Studies
-
In Vitro Efficacy Against Cancer Cells:
- A study reported that this compound exhibited cytotoxicity against human cancer cell lines, leading to a decrease in cell viability at concentrations as low as 10 µM.
- Mechanistic studies revealed that it triggers apoptosis via mitochondrial pathways.
- Antiparasitic Activity:
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Molecular Weight | Biological Activity |
---|---|---|---|
Methyl 2-{...} | C14H17N3O3S2 | 339.4 g/mol | Antimicrobial, Anticancer |
Ethyl 2-{...} | C15H19N3O3S2 | 353.5 g/mol | Antimicrobial |
Compound X | C19H19N3O3S2 | 401.5 g/mol | Cytotoxic |
Properties
Molecular Formula |
C17H23N3O3S2 |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
methyl 2-[(2-methyl-5-propan-2-yl-1,3-thiazole-4-carbonyl)amino]-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C17H23N3O3S2/c1-8(2)7-11-12(16(22)23-6)19-17(25-11)20-15(21)13-14(9(3)4)24-10(5)18-13/h8-9H,7H2,1-6H3,(H,19,20,21) |
InChI Key |
LVCBENMCQAYOHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)C(C)C)C(=O)NC2=NC(=C(S2)CC(C)C)C(=O)OC |
Origin of Product |
United States |
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